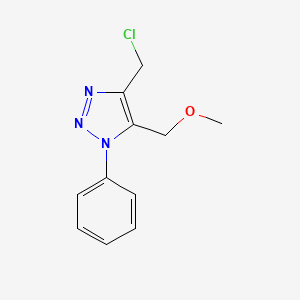
4-(chloromethyl)-5-(methoxymethyl)-1-phenyl-1H-1,2,3-triazole
Übersicht
Beschreibung
4-(chloromethyl)-5-(methoxymethyl)-1-phenyl-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C11H12ClN3O and its molecular weight is 237.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-(Chloromethyl)-5-(methoxymethyl)-1-phenyl-1H-1,2,3-triazole is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial, antifungal, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The compound's structure includes a triazole ring, which is known for its bioactive properties. The presence of the chloromethyl and methoxymethyl substituents contributes to its potential interactions with biological targets.
Chemical Formula: C10H10ClN3O
Molecular Weight: 223.66 g/mol
Antibacterial Activity
Triazoles are recognized for their antibacterial properties. Research indicates that derivatives of triazole exhibit significant activity against various bacterial strains. A study highlighted that compounds with similar structural motifs demonstrated minimum inhibitory concentrations (MIC) ranging from 0.12 to 1.95 µg/mL against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Triazole Derivative A | E. coli | 0.12 |
| Triazole Derivative B | S. aureus | 0.25 |
| This compound | P. aeruginosa | TBD |
Antifungal Activity
The antifungal potential of triazoles is well-documented. The compound may exhibit similar antifungal activities due to the presence of the triazole moiety, which has been shown to inhibit fungal cytochrome P450 enzymes . This inhibition is crucial for the synthesis of ergosterol, a key component of fungal cell membranes.
Anticancer Activity
Triazoles have also been studied for their anticancer properties. Some derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific activity of this compound against cancer cells remains to be fully elucidated but is a potential area for further investigation.
Case Studies
Several studies have explored the biological activities of triazole derivatives:
- Antibacterial Efficacy : A study demonstrated that a series of triazole derivatives exhibited potent antibacterial activity against resistant strains of bacteria, with some compounds showing effectiveness comparable to established antibiotics like ciprofloxacin .
- Antifungal Mechanism : Research has indicated that triazole derivatives disrupt fungal growth by targeting ergosterol biosynthesis pathways, leading to increased membrane permeability and cell death .
- Anticancer Potential : In vitro studies on related triazole compounds have shown significant cytotoxic effects against various cancer cell lines, suggesting that structural modifications can enhance their therapeutic efficacy .
Eigenschaften
IUPAC Name |
4-(chloromethyl)-5-(methoxymethyl)-1-phenyltriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-16-8-11-10(7-12)13-14-15(11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNZDCXFMDFYDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(N=NN1C2=CC=CC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















